molecular formula C4H9NO2 B079247 Propanamide, 2-hydroxy-2-methyl- CAS No. 13027-88-8

Propanamide, 2-hydroxy-2-methyl-

Cat. No. B079247
CAS RN: 13027-88-8
M. Wt: 103.12 g/mol
InChI Key: DRYMMXUBDRJPDS-UHFFFAOYSA-N
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Description

"Propanamide, 2-hydroxy-2-methyl-" is a chemical compound with several synthesized forms and variants studied for their unique molecular structures and properties.

Synthesis Analysis

  • Synthesis of Variants : Various synthesis methods have been developed for different derivatives of "Propanamide, 2-hydroxy-2-methyl-". For example, Wang et al. (2011) described the synthesis of a compound where the propanamide structure is linked with hydroxynaphthalen and pyridinyl groups (Wang & He, 2011). Another study by Dou et al. (2013) reported an efficient synthesis method for N-substituted-3-aryl derivatives in an aqueous medium (Dou et al., 2013).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of these compounds often reveals interesting features such as hydrogen bonds and supramolecular arrangements. For example, the structure reported by Wang et al. (2011) includes O–H···O and N–H···N hydrogen bonds forming supramolecular helical chains (Wang & He, 2011).

Chemical Reactions and Properties

  • Reaction Pathways : The synthesis of propanamide derivatives typically involves nucleophilic addition reactions, as described by Luo-liang (2010) in synthesizing 3-(bis(2-hydroxyethyl) amino) propanamide (Luo-liang, 2010).
  • Chemical Behavior : Different derivatives show varied chemical behaviors, such as cyclooxygenase inhibition properties observed in some N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives (Rambabu et al., 2012).

Physical Properties Analysis

  • Molecular Characteristics : Physical properties like melting points, solubility, and crystal structures are key to understanding these compounds. For instance, the crystallographic analysis by Giles et al. (2009) offers insights into the structure of related compounds (Giles et al., 2009).

Chemical Properties Analysis

  • Intermolecular Interactions : Studies often focus on hydrogen bonding and molecular interactions, as seen in the work by Fernandes et al. (2002), analyzing hydrogen bonding in related compounds (Fernandes, Wardell, & Skakle, 2002).
  • Chemical Stability and Reactivity : The stability and reactivity under different conditions are crucial for potential applications of these compounds.

Scientific Research Applications

  • Chymotrypsin Inhibitory and Antimicrobial Activity : A study found that a derivative of Propanamide, Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

  • Biomedical Imaging for Prostate Cancer : Propanamide derivatives were synthesized for use as selective androgen receptor modulator (SARM) radioligands in prostate cancer imaging via positron emission tomography (PET) (Mingzhang Gao et al., 2011).

  • Mutagenicity in Salmonella typhimurium : The mutagenic effect of 2-bromo-propanamides, including Propanamide derivatives, was studied in Salmonella typhimurium, revealing insights into the influence of chemical structure on mutagenicity (L. Dolzani et al., 1992).

  • Quantum Chemical Studies for Anti-Prostatic Carcinoma : A specific Propanamide derivative, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, was studied for its properties as an oral medication for treating prostate cancer. Quantum chemical studies provided insights into its molecular interactions and properties (I. Otuokere & F. J. Amaku, 2015).

  • Photoreactions in Organic Chemistry : Studies on the photoreactions of N,N-dimethylpyruvamide, a related compound, in different alcohols provided insights into the product distribution and mechanism of these reactions, relevant to organic synthesis and chemical engineering (K. Shima et al., 1984).

  • Pharmacokinetics and Metabolism for SARMs : A study on the pharmacokinetics and metabolism of a specific Propanamide derivative, S-1, in rats highlighted its potential as a novel therapeutic agent for androgen-dependent diseases (Di Wu et al., 2006).

  • Analgesic Activity and Chemical Synthesis : Research on the synthesis and hydrolysis of Propanamide derivatives, as well as their analgesic activity, expands the understanding of their potential in medical applications (I. Ukrainets et al., 2016).

  • Muscle Relaxant and Anticonvulsant Activities : Studies on the muscle relaxant and anticonvulsant activities of N-substituted Propanamide derivatives provided valuable information on their therapeutic potential (T. Tatee et al., 1986).

Safety And Hazards

According to the safety data sheet, Propanamide, 2-hydroxy-2-methyl- should not be released into the environment. In case of accidental release, avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMMXUBDRJPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065327
Record name Propanamide, 2-hydroxy-2-methyl-
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, 2-hydroxy-2-methyl-

CAS RN

13027-88-8
Record name 2-Hydroxy-2-methylpropanamide
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Record name Propanamide, 2-hydroxy-2-methyl-
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Record name Propanamide, 2-hydroxy-2-methyl-
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Record name Propanamide, 2-hydroxy-2-methyl-
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Record name 2-hydroxy-2-methylpropionamide
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Synthesis routes and methods I

Procedure details

This preparation generally comprises the reaction of acetone cyanohydrin with concentrated sulphuric acid to give α-hydroxyisobutyramide and α-hydroxyisobutyramide sulphate. These two compounds are then heated to give sulphuric methacrylamide.
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Synthesis routes and methods II

Procedure details

By way of example and not limitation, a description of the present invention, specifically the embodiment illustrated by FIG. 2, when used in an MMA process is provided. The most common feedstock for the production of MMA is acetone cyanohydrin (“ACH”). The first stage of producing MMA from ACH involves hydrolysis where the ACH is hydrolyzed by an excess of sulfuric acid to form alpha-sulfatoisobutyramide (“SIBAM”), alpha-hydroxyisobutyramide (“HIBAM”), methacrylamide (“MAM”), and MAA. Following hydrolysis, the hydrolysis mix is cracked to form MAM and a small amount of MAA, HIBAM and SIBAM. The cracked mix is then esterified with methanol to form valuable product MMA, but a sulfur-bearing residue stream is also produced that contains water, sulfuric acid, ammonium bisulfate, methanol, MMA, MAA, methanesulfonic acid and other trace components. It is desirable to recover the valuable organics from this residue stream and to concentrate the residue so that there is less residue to handle in downstream processing or disposal operations. To accomplish these goals, this sulfur-bearing upper flash tank feedstream is fed, for example, through conduit 22 into upper flash tank 24 where some of the water and organic components including MMA, MAA, and methanol are removed from the stream and taken overhead through conduit 21 to condenser 26. The remainder of the residue, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone, disulfonic acid, methanol, MAA and MMA, exits flash tank 24 and is conveyed into stripping vessel 30 via conduit 28. In stripping vessel 30, separation occurs and valuable organics components like methanol, MMA and MAA along with water are taken overhead via conduit 23 to condenser 32. From condenser 32 and condenser 26, the recovered organics and water can be recycled back into the process or stored via conduit 27 and conduit 25, respectively. From stripping vessel 30, the stripping vessel residue stream, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone disulfonic acid, methanol, MAA and MMA, is fed into lower flash tank 34 by conduit 36. While the stripping vessel residue stream is residing in lower flash tank 34, methanol is added to the residue via conduit 42 to induce chemical reactions between and among components of the stripping vessel residue stream to produce lighter organic components, specifically MMA from MAA and methanol. These organic components are recovered at condenser 32 via conduit 35, stripping vessel 30 and conduit 23. The lower flash tank residue stream exits lower flash tank 34 and is fed to heat exchanger 38 via conduits 31 and 33 and then refed into lower flash tank 34 via conduit 29 after exiting the heat exchanger. Once the optimal amount of organics have been recovered, the lower flash tank residue stream, which is primarily composed of ammonium sulfate, ammonium bisulfate, sulfuric acid, water, and acetone disulfonic acid, exits the residue treatment system at conduit 40 for further processing or disposal.
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Synthesis routes and methods III

Procedure details

A suspension of 0.383 g (wet cell paste) Comamonas testosteroni 5-MGAM4D cells (ATCC 55744) in 5.56 mL of 50 mM potassium phosphate buffer (pH 6.0) was placed into a 15-mL polypropylene centrifuge tube, then 51.0 mg of acetone cyanohydrin (0.10 M final concentration of acetone cyanohydrin in the suspension) was added and the resulting suspension mixed on a rotating platform at 25° C. Samples for analysis (0.180 mL) were mixed with 0.020 mL of 1.0 M propionic acid (HPLC external standard), centrifuged, and the supernatant analyzed by HPLC for acetone cyanohydrin, acetone, and 2-hydroxyisobutyric acid. After 4 h, the yields of 2-hydroxyisobutyric acid, 2-hydroxyisobutyramide, and acetone were 73.5%, 0%, and 20.4%, respectively, with no acetone cyanohydrin remaining.
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Synthesis routes and methods IV

Procedure details

It is publicly known that manganese dioxide is used as a solid catalyst in the hydration reaction of acetone cyanohydrin. According to any of the conventional processes, α-hydroxyisobutyramide is obtained by the reaction of acetone cyanohydrin with water as shown by the following reaction equation at a temperature of 40° to 100° C. in the presence of manganese-based catalyst and preferably an acetone-based solvent in a yield of 60 to 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanamide, 2-hydroxy-2-methyl-
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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Mizuno, M Yamano - Organic Syntheses, 2003 - Wiley Online Library
6‐Amino‐3,4‐dihydro‐1(2H)‐naphthalenone, 6‐amino‐1‐tetralone 2‐Bromo‐2‐methylpropanamide 2‐Bromo‐2‐methylpropanoyl bromide 3,4‐Dihydro‐6‐hydroxy‐1(2H)‐…
Number of citations: 6 onlinelibrary.wiley.com

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